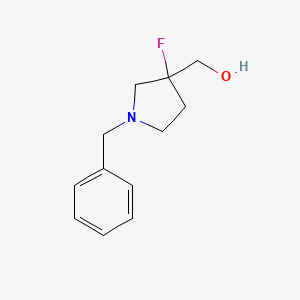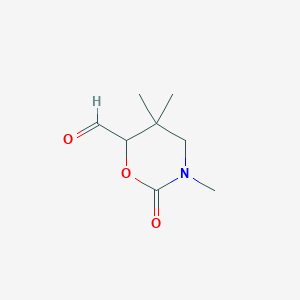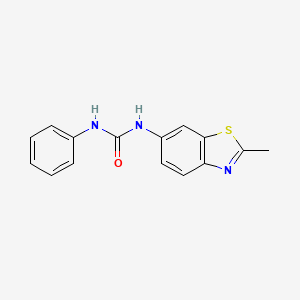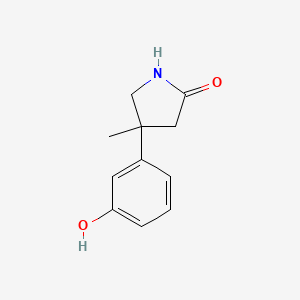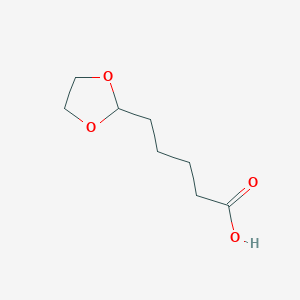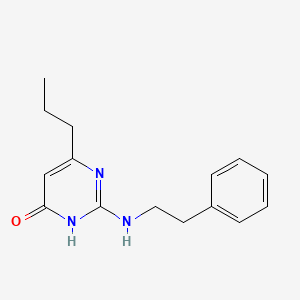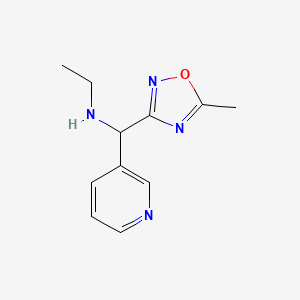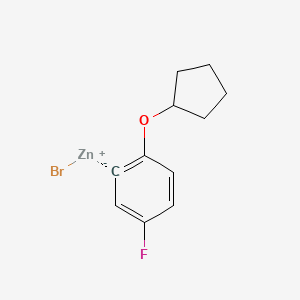
2-Cyclopentyloxy-5-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyloxy-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both cyclopentyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclopentyloxy-5-fluorophenylzinc bromide is typically synthesized via a Grignard reaction followed by transmetallation. The process involves the following steps:
Formation of Grignard Reagent: The starting material, 2-cyclopentyloxy-5-fluorophenyl bromide, is reacted with magnesium turnings in dry tetrahydrofuran to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is then treated with zinc bromide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Grignard Reaction: Conducted in large reactors with precise control over temperature and stirring.
Efficient Transmetallation: Ensuring complete conversion of the Grignard reagent to the organozinc compound.
化学反応の分析
Types of Reactions
2-Cyclopentyloxy-5-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used as the solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Substitution Products: Formation of substituted aromatic compounds.
科学的研究の応用
2-Cyclopentyloxy-5-fluorophenylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
Material Science: Employed in the preparation of functional materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 2-cyclopentyloxy-5-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide.
Transmetallation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the catalyst.
類似化合物との比較
Similar Compounds
- 2,4-Difluorophenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
2-Cyclopentyloxy-5-fluorophenylzinc bromide is unique due to the presence of both cyclopentyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
特性
分子式 |
C11H12BrFOZn |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
bromozinc(1+);1-cyclopentyloxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h5-7,10H,1-4H2;1H;/q-1;;+2/p-1 |
InChIキー |
YFHRXFIPRVIZOS-UHFFFAOYSA-M |
正規SMILES |
C1CCC(C1)OC2=[C-]C=C(C=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


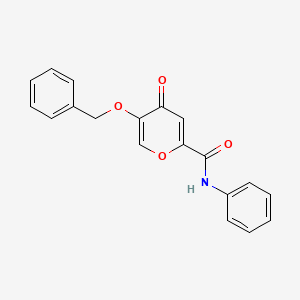
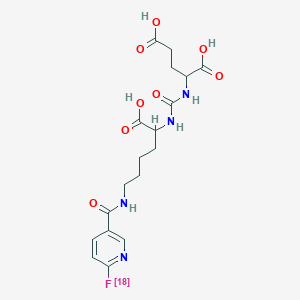
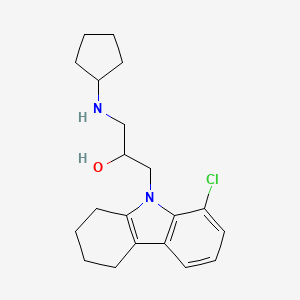
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
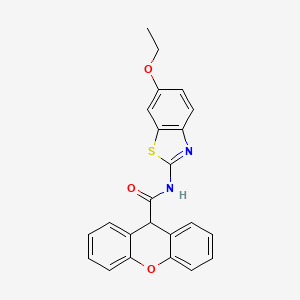
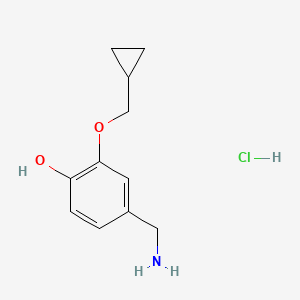
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
